molecular formula C10H14N4S B13049559 N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine

N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13049559
M. Wt: 222.31 g/mol
InChI Key: DIJPCURNOITYBT-UHFFFAOYSA-N
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Description

N4-Butylthieno[3,2-d]pyrimidine-2,4-diamine is a chemical compound of significant interest in medicinal chemistry research, particularly as a core scaffold for developing novel therapeutic agents. Thienopyrimidines are recognized as bioisosteres of biologically essential quinazolines and nitrogenous bases, making them a valuable template in drug discovery . This specific derivative serves as a key intermediate for researchers investigating new treatments for challenging diseases. The primary research applications for thieno[3,2-d]pyrimidine derivatives include their development as antiplasmodial and anticancer agents. Compounds based on this scaffold have demonstrated promising antiplasmodial activity against both the erythrocytic stage of Plasmodium falciparum and the hepatic stage of P. berghei , indicating potential for dual-stage antimalarial drugs . In oncology research, various 2-alkyl-substituted-4-aminothieno[2,3-d]pyrimidine analogues have shown potent anti-proliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds inducing cell cycle arrest in the G1 or G2 phases . The mechanism of action for this class of compounds is an active area of investigation, often associated with the inhibition of specific kinase targets or interference with critical cellular pathways in pathogens and cancer cells . Researchers value this compound for its potential to yield new lead structures with good physicochemical properties and promising pharmacokinetic descriptors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14N4S

Molecular Weight

222.31 g/mol

IUPAC Name

4-N-butylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C10H14N4S/c1-2-3-5-12-9-8-7(4-6-15-8)13-10(11)14-9/h4,6H,2-3,5H2,1H3,(H3,11,12,13,14)

InChI Key

DIJPCURNOITYBT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC=C2)N

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

One common approach to synthesizing thieno[3,2-D]pyrimidine derivatives is through the Gewald reaction , which forms substituted thiophenes by condensing α-cyanoesters or ketones with elemental sulfur and amines under mild conditions. This method enables the construction of the thiophene ring with various substituents, which can then be elaborated into the fused pyrimidine system.

  • The Gewald reaction proceeds under mild temperatures and allows the introduction of substituents on the thiophene ring, which is critical for subsequent ring fusion and functional group transformations.
  • After forming the thiophene intermediate, cyclization with appropriate amidine or guanidine derivatives leads to the pyrimidine ring formation, yielding thieno[3,2-D]pyrimidine-2,4-diamine scaffolds.
  • The butyl group at N4 is typically introduced by alkylation of the amino group at position 4 after ring closure, often using butyl halides under controlled conditions to avoid over-alkylation or side reactions.

Direct Amination of Halogenated Pyrimidines

Another method involves starting from 2-amino-4-halopyrimidines, which are subjected to nucleophilic substitution with ammonia or amines to introduce the diamino functionality.

  • For example, 2-amino-4-chloropyrimidine can be reacted with ammonia in the presence of a hydroxylated solvent (e.g., methanol) under elevated temperatures (125–175 °C) in a closed vessel to yield 2,4-diaminopyrimidine intermediates.
  • The reaction mixture is then processed by evaporation, charcoal treatment, and precipitation as sulfate salts to purify the diamino pyrimidine.
  • Extraction with organic solvents such as ethyl acetate yields the free base form.
  • This approach can be adapted for thieno-fused pyrimidines by using appropriately halogenated thieno[3,2-D]pyrimidine precursors.

One-Pot Multi-Component Synthesis

Some reported syntheses employ one-pot methods combining multiple reactants to streamline the preparation.

  • These methods combine the Gewald reaction and subsequent cyclization steps in a single vessel, reducing purification steps and improving overall yield.
  • Such approaches also facilitate the introduction of the butyl substituent during or after ring formation.
  • Reaction conditions are optimized to balance reactivity and selectivity, often involving mild heating and controlled addition of reagents.

Crystallization and Purification

Purification of the final compound often involves:

  • Conversion of intermediates into crystalline sulfate or hydrochloride salts for ease of isolation.
  • Recrystallization from hot water or suitable organic solvents with activated charcoal treatment to remove impurities.
  • Final extraction of the free base by organic solvents such as ethyl acetate or acetone.

Summary Table of Preparation Steps

Step Description Conditions Notes
1 Gewald reaction to form substituted thiophene Mild heating, elemental sulfur, α-cyanoesters/ketones, amines Introduces thiophene ring with substituents
2 Cyclization to form pyrimidine ring Reaction with amidines/guanidines, moderate heating Forms fused thieno[3,2-D]pyrimidine core
3 N4-butylation Alkylation with butyl halides, base catalysis Selective alkylation at N4 position
4 Amination of halogenated pyrimidines (alternative) Heating 2-amino-4-halopyrimidines with ammonia in methanol Yields 2,4-diaminopyrimidine intermediates
5 Purification by salt formation and recrystallization Sulfate or hydrochloride salt precipitation, charcoal treatment, recrystallization Ensures high purity crystalline product
6 Extraction of free base Organic solvents such as ethyl acetate or acetone Final isolation of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine

Research Findings and Optimization Notes

  • The Gewald reaction is favored for its mild conditions and versatility in introducing various substituents on the thiophene ring, which is crucial for tuning biological activity.
  • The temperature range of 125–175 °C for amination reactions balances reaction rate and product stability.
  • Use of closed vessels prevents loss of volatile reagents such as ammonia and solvents, improving yields.
  • Conversion to sulfate salts enhances crystallinity and facilitates purification.
  • Alkylation at N4 requires careful stoichiometric control to avoid multiple substitutions.
  • Activated charcoal treatment is essential to remove colored impurities and achieve a pure white crystalline product.
  • One-pot methods reduce synthesis time and minimize intermediate handling, improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Pharmacological Applications

  • Inhibition of Phosphodiesterase :
    N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine has been studied for its role as a selective inhibitor of phosphodiesterase type 4 (PDE4). PDE4 inhibitors are significant in treating inflammatory diseases and conditions like asthma and chronic obstructive pulmonary disease (COPD). Research has demonstrated that modifications to the compound can enhance its potency against PDE4, making it a candidate for further development in anti-inflammatory therapies .
  • Antimicrobial Activity :
    The compound has shown promising results in inhibiting the growth of various pathogens. Specific derivatives have been evaluated for their antibacterial properties, demonstrating effectiveness against resistant strains of bacteria. This suggests potential applications in developing new antibiotics or adjunct therapies in infectious diseases .
  • Anticancer Properties :
    This compound derivatives have been investigated for their anticancer effects. Studies indicate that these compounds can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells. In vivo studies further support their potential as effective agents in cancer treatment .

Synthesis Methodologies

The synthesis of this compound typically involves several steps that can be optimized for yield and purity:

  • Three-component Reactions : Recent advancements have introduced efficient methods for synthesizing pyrimidine derivatives through three-component reactions involving amidines and ketones under metal-free conditions. This approach enhances functional group tolerance and yields diverse derivatives suitable for biological testing .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding interactions of N4-butyl derivatives with target enzymes like dihydrofolate reductase from Plasmodium falciparum, indicating their potential as antimalarial agents. These studies guide the design of more potent analogs by optimizing structural features .

Case Studies

  • PDE Inhibition :
    A study published in the Journal of Medicinal Chemistry reported the design and synthesis of several thieno[3,2-D]pyrimidines, including N4-butyl derivatives. These compounds were evaluated for their ability to inhibit PDE4 activity in vitro and demonstrated significant selectivity over other phosphodiesterases .
  • Anticancer Research :
    A recent investigation highlighted the anti-tumor efficacy of thienopyrimidine derivatives in xenograft models. The study found that specific modifications to the N4-butyl group enhanced anti-cancer activity against breast cancer cell lines while minimizing resistance mechanisms commonly associated with traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the binding pocket of CDK6, providing insights into its inhibitory mechanism .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,2-d]pyrimidine Family

Thieno[3,2-d]pyrimidine derivatives share the core structure but differ in substituents at N⁴, N², and C6 positions. Key analogues include:

Table 1: Thieno[3,2-d]pyrimidine Derivatives and Their Properties
Compound Name N⁴ Substituent N² Substituent C6 Substituent Key Biological Activity/Properties Reference
N⁴-Butylthieno[3,2-d]pyrimidine-2,4-diamine Butyl NH₂ H Under investigation for kinase inhibition -
10c () Methyl tert-Butyl p-Tolyl Antiplasmodial activity (IC₅₀: ~50 nM)
AWB124 () 2-(Trifluoromethyl)benzyl Isopropyl H Kinase inhibition; improved selectivity
6e.2HCl () 3-(Dimethylamino)propyl tert-Butyl p-Tolyl High microsomal stability, antiplasmodial
MMV688345 () Benzyl NH₂ H Dual-stage antiplasmodial activity

Key Observations :

  • Aryl groups (e.g., benzyl in MMV688345) enhance target affinity but may reduce metabolic stability due to cytochrome P450 interactions .
  • N² Substituents :

    • tert-Butyl (10c, 6e.2HCl) contributes to steric bulk, improving selectivity for kinases or parasitic targets .
    • Isopropyl (AWB124) balances selectivity and synthetic accessibility .
  • C6 Modifications :

    • p-Tolyl (10c, 6e.2HCl) enhances antiplasmodial activity by promoting hydrophobic interactions with Plasmodium targets .

Comparison with Pyrrolo[2,3-d]pyrimidine Analogues

Pyrrolo[2,3-d]pyrimidines are bioisosteres of thieno[3,2-d]pyrimidines, differing in the fused five-membered ring (pyrrole vs. thiophene).

Table 2: Pyrrolo[2,3-d]pyrimidine Derivatives
Compound Name (Evidence) N⁴ Substituent N² Substituent Key Activity Reference
10 () 4-Chloro-2-fluorophenyl 1-Naphthylmethyl Receptor tyrosine kinase inhibition
13 () 4-Chlorophenyl 2,5-Dimethoxybenzyl Anticancer (FAK inhibition)
IVj () Alkyl Phenyl CDK6 inhibition (IC₅₀: 12 nM)

Key Differences :

  • N⁴-Aryl groups (e.g., 4-chlorophenyl in 13) improve potency but may increase toxicity compared to alkyl-substituted thienopyrimidines .

Pyrido[3,2-d]pyrimidine Bioisosteres

Pyrido[3,2-d]pyrimidines replace the thiophene ring with a pyridine, altering electronic properties and binding modes.

Table 3: Pyrido[3,2-d]pyrimidine Derivatives
Compound Name (Evidence) N⁴ Substituent N² Substituent Key Activity Reference
10b () Phenethyl Isopropyl Anti-Aβ aggregation (IC₅₀: 1.1 μM)
8h () Isopropyl/Phenethyl Chlorine Dual ChE and Aβ inhibition

Key Differences :

  • Increased polarity : The pyridine nitrogen enhances solubility and iron-chelating properties, as seen in 10b , which shows 23.6% iron chelation at 50 μM .
  • Therapeutic scope : Pyrido[3,2-d]pyrimidines are prioritized for CNS diseases (e.g., Alzheimer’s) over antiparasitic applications .

Biological Activity

N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has gained attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the pyrimidine core followed by the introduction of the butyl group at the N4 position. Various synthetic methods have been employed to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antiparasitic Activity

This compound has been evaluated for its inhibitory activity against Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated target for malaria chemotherapy. Studies have shown that derivatives of this compound exhibit promising inhibitory effects:

  • In Vitro Inhibition : The compound demonstrated IC50 values ranging from 0.4 to 28 μM against various strains of P. falciparum, indicating moderate potency in whole-cell assays compared to biochemical assays with Ki values between 1.3 and 243 nM for wild-type and mutant enzymes .

Antitumor Activity

Recent investigations have also highlighted the antitumor potential of thieno[3,2-d]pyrimidine derivatives:

  • Cell Line Studies : Compounds similar to this compound showed significant antiproliferative activity against several cancer cell lines such as SU-DHL-6 and K562. For instance, one derivative exhibited an IC50 value of 0.55 μM against SU-DHL-6 cells .

The mechanism by which this compound exerts its biological effects primarily involves inhibition of key enzymes in folate metabolism and cell proliferation pathways:

  • Dihydrofolate Reductase Inhibition : By inhibiting PfDHFR, the compound disrupts folate metabolism essential for nucleotide synthesis in malaria parasites.
  • EZH2 Inhibition : Some derivatives have been identified as inhibitors of EZH2 (enhancer of zeste homolog 2), a histone methyltransferase involved in gene silencing and cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications:

ModificationEffect on Activity
N-Alkyl Groups Increased lipophilicity enhances membrane permeability and bioavailability.
Substituents on Pyrimidine Ring Altered binding affinity to target enzymes; specific groups can enhance potency against resistant strains of P. falciparum .

Case Studies

Several studies have documented the biological activity of thieno[3,2-d]pyrimidines:

  • Antimalarial Studies : A series of thieno[3,2-d]pyrimidines were synthesized and tested for their ability to inhibit PfDHFR with varying degrees of success depending on substituents .
  • Antitumor Efficacy : A derivative demonstrated significant cytotoxicity against lymphoma cell lines while showing low toxicity towards normal cells (HEK293T), suggesting a favorable therapeutic index .

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